5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid

Catalog No.
S13818457
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic aci...

Product Name

5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid

IUPAC Name

5-(pent-4-yn-2-ylamino)pyridine-2-carboxylic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-9-5-6-10(11(14)15)12-7-9/h1,5-8,13H,4H2,2H3,(H,14,15)

InChI Key

UFFSTPNPORQRDT-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=CN=C(C=C1)C(=O)O

5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid is an organic compound characterized by the molecular formula C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}. This compound features a pyridine ring that is substituted with both a carboxylic acid group and an amino group attached to a pent-4-yn-2-yl chain. Its unique structure allows it to participate in various

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction can be performed using lithium aluminum hydride, yielding amines or alcohols.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted pyridine derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Electrophiles such as alkyl halides in the presence of a base.

5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid has been investigated for its potential biological activities. It may interact with specific molecular targets, modulating enzyme or receptor activity. These interactions suggest its potential as a biochemical probe and its exploration in drug development.

The synthesis of 5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves the reaction between pyridine-2-carboxylic acid and pent-4-yn-2-amine. This reaction is usually facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a base like triethylamine. The reaction is conducted at room temperature for several hours to ensure complete conversion.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are commonly used to obtain high-purity products.

5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for use as a biochemical probe.
  • Medicine: Explored for therapeutic potential in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

The interaction studies of 5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid focus on its binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, indicating its potential role in therapeutic applications. The exact mechanisms depend on the context of use and specific molecular targets involved.

Similar Compounds

  • 5-Aminopyridine-2-carboxylic acid: Shares structural similarities but lacks the pent-4-yne chain.
  • 2-Pyridinecarboxylic acid: Does not contain the amino or pent-yne groups.

Uniqueness

The presence of the pent-4-yne chain in 5-[(Pent-4-yn-2-yyl)amino]pyridine-2-carboxylic acid imparts distinct chemical properties and reactivity compared to its analogs. This unique structure enhances its potential applications in various scientific fields, setting it apart from other similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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